molecular formula C7H15NO2 · HCl B555264 L-Norvaline ethyl ester hydrochloride CAS No. 40918-51-2

L-Norvaline ethyl ester hydrochloride

Cat. No. B555264
CAS RN: 40918-51-2
M. Wt: 181.66 g/mol
InChI Key: CHAJBHNQIZAJJM-RGMNGODLSA-N
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Description

L-Norvaline ethyl ester hydrochloride is an angiotensin-converting enzyme inhibitor. It has been shown to reduce the levels of angiotensin I and II, which are hormones that constrict blood vessels, resulting in a decrease in blood pressure .


Synthesis Analysis

L-Norvaline ethyl ester hydrochloride can be synthesized from L-Valine ethyl ester . A divergent, enantioselective synthetic strategy is reported to produce the non-proteinogenic, biologically active natural amino acids norvaline .


Molecular Structure Analysis

The molecular formula of L-Norvaline ethyl ester hydrochloride is C7H15NO2·HCl, and its molecular weight is 181.66 .


Chemical Reactions Analysis

Esters, including L-Norvaline ethyl ester hydrochloride, typically undergo hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

L-Norvaline ethyl ester hydrochloride is a solid at 20 degrees Celsius. .

Scientific Research Applications

  • Synthesis of Antitumor Tripeptides : L-Norvaline ethyl ester hydrochloride plays a role in the synthesis of antitumor tripeptides, as demonstrated in the study of the synthesis of l-prolyl-l-m-[bis(chloroethyl)amino]-phenylalanyl-l-norvaline ethyl ester hydrochloride. This compound has shown potential in cancer treatment research (Weisz, Roboz, & Bekesi, 1996).

  • Tumor Immunotherapy : A study reported the use of L-Norvaline in an injectable hydrogel for tumor immunotherapy. The hydrogel, which blocks the arginase pathway, ensures high drug loading and controlled release of L-Norvaline, enhancing its efficacy in immunotherapy (Ren et al., 2021).

  • Synthesis of L-Proline Esters : Research on the synthesis of L-proline benzyl ester indicated that mesylates or tosylates of delta-hydroxy-L-norvaline esters can be converted into L-proline esters. This reaction has implications for the development of new routes to optically active proline esters (Córdova, Reed, Ashley, & Janda, 1999).

  • Stationary Phase in Chromatography : L-Norvaline ethyl ester hydrochloride has been used as a stationary phase in gas chromatography for the enantiomeric separation of amino acid derivatives, showcasing its role in analytical chemistry (Parr & Howard, 1972).

  • Biosynthesis of L-Norvaline : L-Norvaline is a key intermediate in the production of Perindopril, an antihypertensive drug. A study highlighted an environmentally friendly method for producing high-purity L-Norvaline through a desymmetrization process, which has significant pharmaceutical implications (Yunlong et al., 2017).

  • Anticancer Efficacy Studies : Research on the anticancer efficacy of L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) demonstrated its therapeutic effect in treating liquid tumors and colon cancer in mice. This study contributes to the understanding of its potential in cancer treatment (Jiang et al., 2001).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While there is limited information on the future directions of L-Norvaline ethyl ester hydrochloride, it is suggested that due to its neuroprotective properties, it might be tailored for the treatment of a range of neurodegenerative disorders .

properties

IUPAC Name

ethyl (2S)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJBHNQIZAJJM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505010
Record name Ethyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Norvaline ethyl ester hydrochloride

CAS RN

40918-51-2
Record name L-Norvaline, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40918-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
QY Hu, JN Li, DQ Song, YL Wang… - International …, 2004 - spandidos-publications.com
… Among several types of compounds investigated in our laboratory L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-Lnorvaline ethyl ester hydrochloride (MF13) caught our attention…
Number of citations: 5 www.spandidos-publications.com
JD Jiang, H Zhang, JN Li, J Roboz, WB Qiao… - Anticancer …, 2001 - europepmc.org
The anticancer efficacy of the new anticancer tripeptide, L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13), was investigated in mice. …
Number of citations: 11 europepmc.org
J Roboz, J Jiang, JF Holland, JG Bekesi - Cancer research, 1997 - AACR
ID 50 and ID 90 values for l-prolyl-l-m-[bis(chloroethyl)amino]-phenylalanyl-l-norvaline ethyl ester HCl (MF13), were determined in four murine (leukemia, lymphoma, melanoma, and …
Number of citations: 18 aacrjournals.org
Q HU, J JIANG, D SONG, Y LIANG… - Acta Pharmaceutica …, 2017 - pesquisa.bvsalud.org
… L-Proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) is a new anticancer tripeptide. Our previous study in vitro and in vivo showed that …
Number of citations: 0 pesquisa.bvsalud.org
I Weisz, J Roboz, JG Bekesi - Tetrahedron letters, 1996 - Elsevier
l-prolyl-lm-[bis(chloroethyl)amino]-phenylalanyl-l-norvaline ethyl ester hydrochloride, 4 (and its 3 H and 14 C doublylabeled version) was synthesized starting with reacting unprotected …
Number of citations: 18 www.sciencedirect.com
T Man, C Xu, XY Liu, D Li, CK Tsung, H Pei… - Nature …, 2022 - nature.com
… In the presence of l-norvaline ethyl ester hydrochloride, the … ester bond in l-norvaline ethyl ester hydrochloride to ethanol, … molecular diameter of L-norvaline ethyl ester hydrochloride (…
Number of citations: 65 www.nature.com
J Gullbo, C Wallinder, M Tullberg, H Lovborg… - Molecular Cancer …, 2003 - AACR
Peptichemio (PTC), a mixture of six oligopeptides all containing m-l-sarcolysin, has previously shown impressive results in clinical trials. The tripeptide P2 (l-prolyl-m-l-sarcolysyl-p-l-…
Number of citations: 11 aacrjournals.org
AE Angkawijaya, AE Fazary, E Hernowo… - Journal of solution …, 2012 - Springer
Binary and mixed-ligand complexes of Ni 2+ and Co 2+ involving L-norvaline (Nva) and ferulic acid (FA) have been investigated in aqueous solutions by pH potentiometry and UV–…
Number of citations: 19 link.springer.com
M Deshmukh, P Chao, HL Kutscher… - Journal of medicinal …, 2010 - ACS Publications
The objective of the present study was to identify a camptothecin (CPT) prodrug with optimal release and cytotoxicity properties for immobilization on a passively targeted microparticle …
Number of citations: 58 pubs.acs.org
SV Chittur - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com

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